molecular formula C17H19N3OS B2838861 N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide CAS No. 1252438-44-0

N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide

Katalognummer: B2838861
CAS-Nummer: 1252438-44-0
Molekulargewicht: 313.42
InChI-Schlüssel: XYHQLRIXFFFZBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide, also known as DBeQ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.

Wirkmechanismus

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide involves the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression. This compound has been shown to inhibit the phosphorylation of IκBα, a key regulator of the NF-κB pathway, leading to the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of apoptosis in cancer cells, and the protection of neurons from oxidative stress. These effects are likely due to the inhibition of the NF-κB signaling pathway, which plays a key role in these processes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide in lab experiments is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency compared to other NF-κB inhibitors, which may limit its effectiveness in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide, including:
1. Further studies on the mechanisms of action of this compound, including its effects on other signaling pathways and cellular processes.
2. Development of more potent analogs of this compound for use in cancer and inflammatory disease therapy.
3. Studies on the potential use of this compound in combination with other drugs or therapies for enhanced efficacy.
4. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize dosing regimens and minimize potential side effects.
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action and optimize its use in clinical settings.

Synthesemethoden

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide involves several steps, starting with the reaction of 8-hydroxyquinoline with thionyl chloride to form 8-chloroquinoline. This is then reacted with potassium thioacetate to form 8-thioacetatequinoline, which is then reacted with 1-cyano-1,2-dimethylpropyl bromide to form the desired compound.

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a potential candidate for cancer therapy. In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects, suggesting its potential use in the treatment of conditions such as Alzheimer's disease.

Eigenschaften

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12(2)17(3,11-18)20-15(21)10-22-14-8-4-6-13-7-5-9-19-16(13)14/h4-9,12H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHQLRIXFFFZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.